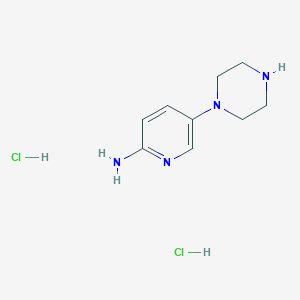

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride

Description

Historical Development and Discovery

The compound was first synthesized in 2019 through nucleophilic aromatic substitution (SNAr) reactions, leveraging methodologies developed for piperazine-containing pharmaceuticals. Early routes involved reacting N-methylpiperazine with halogenated pyridine derivatives under reflux conditions, often using polar aprotic solvents like dimethylformamide to accelerate the displacement of halogens at the pyridine's 5-position. Subsequent optimization introduced sodium iodide as a catalyst to enhance reactivity, achieving yields exceeding 80% in scaled batches.

A key milestone was the adoption of dihydrochloride salt formation to improve stability and crystallinity, addressing challenges associated with the free base's hygroscopicity. This modification facilitated its characterization via X-ray diffraction, confirming the chair conformation of the piperazine ring and planar geometry of the pyridine moiety.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆Cl₂N₄ | |

| CAS Registry Number | 2230807-31-3 | |

| European Community Number | 828-355-4 | |

| SMILES Notation | C1CN(CCN1)C2=NC=CC(=C2)N.Cl.Cl |

Position in Medicinal Chemistry Literature

The compound’s structural duality – combining pyridine’s π-π stacking capability with piperazine’s conformational flexibility – makes it indispensable in kinase inhibitor design. In Avapritinib’s synthesis, analogous piperazine-pyridine scaffolds enable precise spatial positioning of pharmacophores within ATP-binding pockets. Recent studies highlight its utility in:

- Dopamine receptor modulation : The basic piperazine nitrogen participates in salt bridges with aspartate residues in D2-like receptors.

- Antimicrobial agents : Pyridine’s electron-deficient ring facilitates interactions with bacterial topoisomerase IV.

Table 2: Comparative Synthetic Approaches

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| SNAr (Standard) | DMF, K₂CO₃, 110°C | 72 | |

| Catalyzed SNAr | NaI, EtOH, Reflux | 88 | |

| Microwave-Assisted | DMSO, 150°C, 30 min | 94 |

Research Significance and Academic Interest

Beyond therapeutics, the compound enables innovations in:

- Coordination polymers : Serves as a bidentate ligand for transition metals, forming 2D/3D networks with tunable luminescence.

- Nonlinear optics (NLO) : Cd(II) complexes exhibit third-order NLO coefficients (γ ≈ 9.66 × 10⁻²⁹ esu) rivaling benchmark materials.

- Catalysis : Nickel adducts demonstrate enhanced activity in cross-coupling reactions due to ligand-assisted oxidative addition.

Table 3: Multidisciplinary Applications

Properties

IUPAC Name |

5-piperazin-1-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H2,10,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGBAWNUZVFTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230807-31-3 | |

| Record name | 5-(piperazin-1-yl)pyridin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of appropriate functional group transformations and protective group strategies to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution due to its secondary amine groups. In one synthesis method, the compound is prepared via substitution between piperazine and 2-chloropyridine under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol at reflux (60–80°C) . Key parameters include:

Reduction Reactions

The nitro group in precursor compounds (e.g., 5-(N-BOC-piperazine-1-yl)pyridine-2-nitro intermediates) is reduced to an amine. Sodium sulfide nonahydrate (Na₂S·9H₂O) is commonly used with inorganic salts (e.g., NH₄Cl or NaHCO₃) to suppress azo impurity formation :

| Reducing Agent | Additive | Conditions | Impurity Suppression |

|---|---|---|---|

| Na₂S·9H₂O (2.0 eq) | NH₄Cl (1.8 eq) | 70–80°C, 2 hrs, MeOH/H₂O | Azo impurities <0.5% |

This method achieves >95% conversion efficiency and eliminates the need for multiple purification steps .

Oxidation Reactions

The secondary amine groups in the piperazine ring are susceptible to oxidation. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions oxidizes the amine to an N-oxide derivative:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30% v/v) | H₂O, 25°C, 6 hrs | Piperazine N-oxide derivative |

| KMnO₄ | H₂SO₄, 0–5°C | Pyridine ring oxidation (minor pathway) |

Alkylation and Acylation

The primary amine on the pyridine ring and secondary amines on the piperazine ring can undergo alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 50°C yields N-alkylated derivatives .

-

Acylation : Acetyl chloride in dichloromethane forms N-acetylated products .

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I (1.2 eq) | DMF, K₂CO₃, 50°C, 8 hrs | N-Methylpiperazine derivative |

| Acylation | AcCl (1.5 eq) | DCM, 0°C, 2 hrs | N-Acetylated product |

Complexation and Salt Formation

The compound forms stable salts with acids (e.g., HCl) and coordinates with transition metals. For example:

| Metal Ion | Conditions | Complex |

|---|---|---|

| Cu²⁺ | EtOH/H₂O, pH 7.0, 25°C | [Cu(C₉H₁₃N₄)₂Cl₂]·2H₂O |

| Fe³⁺ | Aqueous, 60°C | Insoluble ferric complex |

Stability and Degradation

Under acidic conditions (pH <3), the compound undergoes hydrolysis, cleaving the piperazine-pyridine bond. At elevated temperatures (>100°C), decomposition yields pyridine-2-amine and piperazine dihydrochloride .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential in several therapeutic areas:

- Antimicrobial Activity : Recent studies have shown that derivatives of 5-(piperazin-1-yl)pyridin-2-amine exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, a related study demonstrated that synthesized compounds from this base structure displayed promising antimicrobial efficacy through disc diffusion methods .

- Antiparasitic Effects : Research has indicated that certain derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's selective inhibitory activity against specific cellular pathways has been linked to its fast-killing capabilities, providing a potential avenue for malaria treatment .

- Cancer Research : The compound has been explored as an inhibitor of cyclin-dependent kinases, which are crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various synthesized derivatives of 5-(piperazin-1-yl)pyridin-2-amine against E. coli and S. aureus. The results indicated that certain modifications to the piperazine ring enhanced antibacterial potency significantly compared to unmodified compounds.

| Compound Structure | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Base Compound | Moderate | Low |

| Modified Compound A | High | High |

| Modified Compound B | Low | Moderate |

Case Study 2: Antiparasitic Activity

In another study focusing on antiparasitic effects, derivatives were tested for their ability to inhibit Plasmodium falciparum. The results showed that specific structural modifications led to a significant decrease in EC50 values, indicating enhanced potency.

| Compound Structure | EC50 (nM) in WT Line | EC50 (nM) in Mutant Line |

|---|---|---|

| Base Compound | 1000 | 4000 |

| Modified Compound C | 110 | 4400 |

| Modified Compound D | 200 | 800 |

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. As an impurity in Palbociclib synthesis, it is known to inhibit cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Alkylation of the piperazine nitrogen (e.g., methyl or ethyl groups) enhances lipophilicity, influencing blood-brain barrier penetration and metabolic stability .

- Salt Forms : Dihydrochloride salts improve solubility by ~10–20-fold compared to free bases, critical for oral bioavailability .

Catalyst Systems :

- Pd₂(dba)₃/JohnPhos in toluene (100°C, 48h) for methylpiperazine derivatives .

- Pd(OAc)₂/XPhos in dioxane (100°C, 4h) for bulkier amines, reducing reaction time but requiring higher catalyst loading .

Pharmacological and Industrial Relevance

- Vilazodone Dihydrochloride (CAS 163521-12-8): A structurally complex analog with a piperazine-linked benzofuran. It acts as an SSRI and 5-HT₁A agonist, demonstrating how piperazine modifications dictate target specificity .

- Levocetirizine Dihydrochloride (CAS 130018-87-0): Highlights the role of dihydrochloride salts in enhancing antihistamine solubility and shelf stability .

- Pioglitazone Hydrochloride : Though a thiazolidinedione derivative, its piperazine-related impurities (e.g., 5-ethyl-pyridinyl analogs) underscore the importance of rigorous purity profiling for analogs like this compound .

Biological Activity

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, commonly referred to as 5-PYPA dihydrochloride, is a small molecule with significant biological activity, particularly as a kinase inhibitor. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and inflammatory diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

5-PYPA dihydrochloride is characterized by its molecular formula , featuring a piperazine ring and a pyridine structure. The presence of two hydrochloride groups enhances its solubility and stability in aqueous environments, making it suitable for biological applications.

The primary mechanism of action for 5-PYPA dihydrochloride involves the inhibition of specific kinases, particularly those in the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in regulating inflammation, immune responses, and cell differentiation. By targeting these kinases, 5-PYPA can modulate various cellular processes that are pivotal in disease progression .

Key Pathways Affected

- p38 MAPK Pathway : Involved in inflammatory responses and cell survival.

- Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) : Regulates inflammation and has implications in cancer biology.

Biological Activity

Research has demonstrated that 5-PYPA dihydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Studies indicate that the compound can inhibit the p38 MAPK pathway, suggesting its potential as an anti-inflammatory agent.

- Anticancer Potential : The inhibition of the p38 MAPK pathway is also linked to cancer cell proliferation and survival, leading researchers to investigate its use as an anticancer therapeutic .

- Neuroprotective Properties : Preliminary studies suggest that 5-PYPA may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders .

In Vitro Studies

In vitro assays have shown that 5-PYPA dihydrochloride effectively inhibits key kinases involved in inflammatory pathways. For instance:

- IC50 Values : The compound demonstrated IC50 values in the nanomolar range against specific kinases, indicating potent inhibitory activity .

Case Studies

Several case studies have highlighted the efficacy of 5-PYPA dihydrochloride:

- Cancer Cell Lines : In studies involving various cancer cell lines, 5-PYPA was shown to induce apoptosis and inhibit cell proliferation through its action on the p38 MAPK pathway .

- Inflammatory Models : Animal models of inflammation have reported reduced inflammatory markers upon treatment with 5-PYPA dihydrochloride, supporting its potential therapeutic use in inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-PYPA dihydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Piperazin-1-yl)pyridine | Piperazine at position 4 | Different positioning leading to varied activity |

| 2-(Piperazin-1-yl)aniline | Aniline structure instead of pyridine | Exhibits different reactivity profiles |

| 5-(Morpholinomethyl)pyridin-2-amine | Morpholine instead of piperazine | Potentially different pharmacokinetic properties |

This table illustrates how variations in structure can influence biological activity and chemical behavior among similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between pyridin-2-amine derivatives and piperazine, followed by hydrochloric acid salt formation. Purification often involves column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures. For example, similar piperazine derivatives achieved 85% yield after purification using solvent-based crystallization . Optimization requires monitoring reaction pH (6.5–7.5) and temperature (70–90°C) to minimize byproducts like N-alkylated impurities .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal structures, particularly for salt forms .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., pyridine ring protons at δ 7.8–8.2 ppm, piperazine NH at δ 2.5–3.5 ppm).

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: 205.1 m/z; dihydrochloride: 277.0 m/z).

- HPLC : C18 column, mobile phase: ammonium acetate buffer (pH 6.5)/acetonitrile gradient for purity assessment (>98%) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in airtight, light-resistant containers at 2–8°C. Stability studies on analogous dihydrochloride salts indicate degradation under high humidity (>60% RH) or elevated temperatures (>25°C), leading to hydrolysis or oxidation. Periodic analysis via TLC or HPLC is recommended to detect degradation products like N-oxides .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Substitution reactions : Investigate Buchwald-Hartwig coupling using Pd(OAc)₂/XPhos catalysts to functionalize the pyridine ring. Monitor regioselectivity via LC-MS and DFT calculations .

- Oxidation studies : Treat with H₂O₂ or mCPBA to form N-oxide derivatives; characterize using IR (N-O stretch at ~1250 cm⁻¹) and MS .

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates under varying pH and solvent conditions .

Q. What biochemical pathways might involve this compound, and how can its interactions be modeled?

- Methodology :

- Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (³H-labeled antagonists). Piperazine moieties often exhibit affinity for neurotransmitter receptors .

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDE inhibitors) to predict binding modes. Focus on hydrogen bonding with the amine group and π-π stacking with the pyridine ring .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For instance, conflicting yields in piperazine alkylation (75–90%) may arise from trace moisture or oxygen; employ Schlenk-line techniques for reproducibility .

- Byproduct identification : Combine HR-MS and 2D NMR (COSY, HSQC) to characterize impurities. For example, N-methylated byproducts in similar syntheses were traced to residual formaldehyde .

- Cross-validation : Compare results across multiple analytical platforms (e.g., XRD vs. NMR for salt form confirmation) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.